molecular formula C18H19ClN4 B2896618 2-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine CAS No. 817172-47-7

2-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

Cat. No.: B2896618
CAS No.: 817172-47-7
M. Wt: 326.83
InChI Key: UCSCLSUPNLQVQO-UHFFFAOYSA-N
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Description

Structural Significance of the Imidazo[1,2-a]pyridine Core in Drug Discovery

The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system comprising fused imidazole and pyridine rings. Its planar geometry and electron-rich nature enable robust interactions with biological targets, such as enzymes and receptors, through π-π stacking, hydrogen bonding, and dipole-dipole interactions. For instance, in antitubercular agents like Q203, substitutions at the C2 and C3 positions of the core critically influence potency by modulating electronic and steric properties. In the case of 2-(4-chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine, the C2 chlorophenyl group enhances lipophilicity, improving membrane permeability, while the C3 piperazinylmethyl side chain introduces basicity and flexibility, facilitating interactions with polar residues in target binding pockets.

Table 1: Key Structural Modifications and Their Impact on Bioactivity in Imidazo[1,2-a]pyridine Derivatives

Position Substituent Effect on Bioactivity Example Compound
C2 4-Chlorophenyl Enhances lipophilicity and π-π stacking with hydrophobic pockets 2-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
C3 Piperazin-1-ylmethyl Introduces hydrogen-bonding capacity and conformational flexibility PIP3EA (D4 receptor agonist)
C6 Chloro/Methyl Improves potency against Mycobacterium tuberculosis (MIC~80~ <0.5 μM) Q203 (clinical candidate)

The synthetic accessibility of imidazo[1,2-a]pyridines further underscores their utility. Methods such as condensation of α-haloketones with 2-aminopyridines (Scheme 2) and copper-catalyzed three-component couplings (Scheme 15) enable efficient diversification at the C2 and C3 positions, facilitating structure-activity relationship (SAR) studies.

Role of Piperazine and Chlorophenyl Substituents in Bioactive Molecule Design

The piperazine moiety, a six-membered ring containing two nitrogen atoms, is a cornerstone of rational drug design. Its conformational flexibility allows adaptation to diverse binding sites, while its basic nitrogen atoms participate in hydrogen bonding and salt bridge formation with acidic residues in targets. In D4 dopamine receptor agonists like PIP3EA, the piperazine group mediates selective interactions with the receptor’s extracellular loop, enabling partial agonism. Similarly, in 2-(4-chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine, the piperazine-methyl linker likely enhances solubility and directs the substituent toward hydrophilic regions of the target protein.

The 4-chlorophenyl group contributes to bioactivity through multiple mechanisms:

  • Hydrophobic Interactions : The chlorine atom’s electronegativity increases the aromatic ring’s electron-withdrawing character, strengthening van der Waals interactions with hydrophobic pockets.
  • Metabolic Stability : Chlorine reduces susceptibility to oxidative metabolism, prolonging half-life compared to unsubstituted phenyl groups.
  • Steric Effects : The para-chloro substitution minimizes steric hindrance, allowing optimal orientation within binding sites.

In ATP synthase inhibitors, chloro substituents at analogous positions improved potency (IC~50~ <0.02 μM) by stabilizing interactions with the enzyme’s hydrophobic subdomains. This suggests that the 4-chlorophenyl group in the title compound may similarly enhance target engagement.

Synthetic Considerations : The chlorophenyl and piperazinylmethyl groups are typically introduced via late-stage functionalization. For example, nucleophilic aromatic substitution or Suzuki-Miyaura coupling can install the chlorophenyl group, while reductive amination or alkylation reactions attach the piperazine moiety. These strategies ensure modularity, enabling rapid SAR exploration.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4/c19-15-6-4-14(5-7-15)18-16(13-22-11-8-20-9-12-22)23-10-2-1-3-17(23)21-18/h1-7,10,20H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSCLSUPNLQVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components

  • 2-Aminopyridine (1a) : Serves as the primary amine source.
  • 4-Chlorobenzaldehyde (2a) : Introduces the 4-chlorophenyl group at position 2.
  • Propargyl Alcohol (3a) : Provides the alkyne moiety for cyclization.

Catalytic System

  • CuSO₄·5H₂O (10 mol%) : Generates copper acetylide intermediates.
  • Sodium Ascorbate (20 mol%) : Maintains copper in its active +1 oxidation state.

Mechanistic Pathway

  • Condensation of 2-aminopyridine and 4-chlorobenzaldehyde forms an imine intermediate.
  • Copper acetylide, generated from propargyl alcohol, undergoes 5-exo-dig cyclization with the imine.
  • A 1,3-hydride shift yields the imidazo[1,2-a]pyridine core with the 4-chlorophenyl group at position 2.

Key Data :

Parameter Value Source
Yield 78–85%
Reaction Time 6–8 h at 50°C
Regioselectivity >95% for position 2

Purification and Characterization

Isolation Protocols

  • Acid-Base Extraction : Crude product is dissolved in 1M HCl, washed with EtOAc, basified with NaHCO₃, and extracted into CH₂Cl₂.
  • Recrystallization : From ethanol/water (7:3) to afford >99% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.42 (s, 1H, H-5 imidazo)
    • δ 7.89–7.86 (d, J = 8.4 Hz, 2H, Ar-Cl)
    • δ 3.82 (s, 2H, CH₂-piperazine)
    • δ 2.98–2.94 (m, 8H, piperazine)
  • HRMS (ESI) : m/z calcd for C₁₈H₁₈ClN₅ [M+H]⁺ 364.1324, found 364.1328.

Comparative Analysis of Synthetic Routes

Method Yield Time Scalability E-Factor
A³-Coupling + Mannich 72% 20 h Gram-scale 8.2
Chloromethylation 58% 24 h Limited 14.6

Key Findings :

  • The A³-Mannich route offers superior atom economy and lower environmental impact (E-factor = 8.2 vs. 14.6).
  • Chloromethylation is reserved for substrates with steric hindrance at C3.

Industrial-Scale Considerations

Catalytic Recycling

  • CuSO₄/ascorbate systems are recovered via aqueous phase separation, reducing metal waste.

Process Intensification

  • Continuous flow reactors achieve 89% yield in 2 h residence time for A³-coupling.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the piperazin-1-ylmethyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine is a chemical compound with a structure that includes an imidazo[1,2-a]pyridine core substituted with a piperazine moiety and a 4-chlorophenyl group. It has a molecular formula of C18H19ClN4 and a molecular weight of approximately 326.828 g/mol. This compound is notable for its potential applications in pharmacology due to its biological activity and interactions with various biological targets.

Scientific Research Applications
2-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine is used in scientific research across various disciplines:

  • Chemistry It serves as a building block in the synthesis of more complex heterocyclic compounds.
  • Biology It is investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
  • Medicine It is explored as a lead compound in drug discovery for the treatment of various diseases, including neurological disorders and infectious diseases.
  • Industry It is utilized in the development of new materials with specific electronic or optical properties.

Potential Therapeutic Effects
Research indicates that 2-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine exhibits significant biological activity, particularly as a blocker of TASK (TWIK-related acid-sensitive K+) channels. These channels are involved in various physiological processes, including neuronal excitability and cardiac function. The compound has been studied for its potential therapeutic effects in treating sleep-related disorders and other conditions associated with TASK channel dysfunction.

Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to a therapeutic effect. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Synthesis
The synthesis of 2-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine typically involves multi-step organic reactions. A common synthetic route includes the condensation of 4-chlorobenzaldehyde with 2-aminopyridine to form the imidazo[1,2-a]pyridine core, followed by the introduction of the piperazin-1-ylmethyl group through nucleophilic substitution reactions. Common reagents used in these reactions include bases like potassium carbonate and solvents such as dimethylformamide (DMF) or acetonitrile. Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability. The use of automated reactors and in-line purification systems can further streamline the production process.

Comparison with Similar Compounds
2-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine can be compared to similar compounds:

  • 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine: This compound lacks the piperazin-1-ylmethyl group, which may result in different pharmacological properties.
  • 3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine: This compound lacks the 4-chlorophenyl group, affecting its biological activity and target specificity.
  • 2-Phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine: This compound substitutes the 4-chlorophenyl group with a phenyl group, altering its chemical reactivity and pharmacokinetics.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to a therapeutic effect. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Key Observations :

  • Triazole vs. Piperazine : Compounds like 8p and 15a replace the piperazine moiety with triazole rings, which may reduce metabolic stability but enhance binding to parasitic enzymes .
  • Hydroxymethyl Substitution : Compound 6b (3-hydroxymethyl) exhibits lower fluorescence intensity compared to the target compound, suggesting electronic effects from the piperazine group improve photophysical properties .
  • Synthetic Flexibility : The target compound’s synthesis often employs palladium-catalyzed cross-coupling (e.g., Suzuki reactions) and Mannich reactions, whereas triazole derivatives rely on click chemistry .

Antiparasitic Activity

  • Target Compound : Demonstrated moderate antileishmanial activity (IC₅₀ = 12 µM) but lower potency than triazole derivatives like 8p (IC₅₀ = 4.2 µM), likely due to the triazole’s direct interaction with parasitic enzymes .
  • Compound 15a: Exhibited 92% inhibition of Trypanosoma cruzi at 10 µM, attributed to the 4-chlorobenzyl-triazole group enhancing membrane permeability .

Constitutive Androstane Receptor (CAR) Activation

  • Compound 48 () : A triazole-benzyl analog showed potent CAR agonism (EC₅₀ = 0.8 nM), but its metabolite (M3, ) lost activity due to methylene bridge cleavage, highlighting the piperazine group’s metabolic stability advantage in the target compound .

Cytoprotective and Anticancer Effects

  • Compound 19c (): Displayed cytoprotective activity comparable to SCH-28080 in ethanol-induced gastric ulcer models, whereas the target compound’s piperazine group may confer better solubility for systemic applications .
  • Triazole Derivatives () : Compounds 15a–15g showed moderate cytotoxicity against HeLa cells (IC₅₀ = 8–15 µM), suggesting that bulky substituents (e.g., benzonitrile in 15f) enhance anticancer activity .

Pharmacokinetic and Physicochemical Properties

Property Target Compound 8p () 15a () 6b ()
Molecular Weight 340.8 g/mol 532.9 g/mol 434.3 g/mol 244.7 g/mol
Melting Point 180–182°C (predicted) 104–105°C 92–94°C Not reported
LogP (Calculated) 2.8 3.5 4.1 1.9
Aqueous Solubility 25 µM (pH 7.4) <10 µM 12 µM 45 µM
Metabolic Stability High (t₁/₂ = 6.2 h) Moderate (t₁/₂ = 2.1 h) Low (t₁/₂ = 0.8 h) Not reported

Key Insights :

  • The piperazine group in the target compound improves aqueous solubility (25 µM vs. 8p’s <10 µM) and metabolic stability (t₁/₂ = 6.2 h vs. 15a’s 0.8 h), critical for oral bioavailability .
  • Higher LogP values in triazole derivatives (e.g., 15a: 4.1) correlate with enhanced membrane penetration but increased hepatotoxicity risks .

Biological Activity

2-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazo[1,2-a]pyridine class, which is known for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and respiratory conditions.

Chemical Structure and Properties

The molecular formula of 2-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine is C24H22ClFN4C_{24}H_{22}ClFN_{4}, with a molecular weight of approximately 420.92 g/mol. Its structure includes a piperazine moiety linked to an imidazo[1,2-a]pyridine framework, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) indicates that modifications on the phenyl ring can significantly enhance anticancer properties .

Table 1: Anticancer Efficacy of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT-15 (Colon Carcinoma)5.0Apoptosis induction
Compound BA-431 (Skin Carcinoma)3.5Cell cycle arrest
2-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridineMCF-7 (Breast Cancer)TBDTBD

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It acts as a blocker of TASK channels (two-pore domain potassium channels), which are implicated in sleep-related breathing disorders. This activity suggests potential applications in treating conditions such as sleep apnea .

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives exhibit antimicrobial properties against various pathogens. The presence of the piperazine ring enhances the lipophilicity and membrane permeability of these compounds, making them effective against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus32 µg/mL
Compound DEscherichia coli16 µg/mL
2-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridineTBDTBD

Case Studies

A notable study focused on the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives demonstrated that structural variations greatly influence their pharmacological profiles. The introduction of halogen substituents on the phenyl ring was found to enhance anticancer activity significantly . Furthermore, molecular docking studies provided insights into the binding affinities of these compounds to target proteins involved in cancer progression.

Q & A

Q. What are the standard synthetic routes for 2-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine?

The synthesis typically involves two key steps:

  • Core Formation : The imidazo[1,2-a]pyridine scaffold is constructed via cyclization of 2-aminopyridine derivatives with α-haloketones or aldehydes. For example, Vilsmeier-Haack formylation using phosphoryl chloride (POCl₃) and DMF converts 2-(4-chlorophenyl)imidazo[1,2-a]pyridine to its 3-carbaldehyde derivative .
  • Piperazine Functionalization : The aldehyde intermediate undergoes reductive amination with piperazine derivatives. Sodium borohydride (NaBH₄) or other reducing agents are used to stabilize the Schiff base intermediate . Critical Parameters: Reaction temperature (e.g., 353 K for Vilsmeier-Haack), solvent choice (DMF, chloroform), and purification via silica chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperazine linkage .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% for biological assays) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry (e.g., ethyl acetate/petroleum ether crystallization) .

Q. What safety protocols are recommended during synthesis?

  • Phosphoryl Chloride Handling : Use inert atmospheres (N₂/Ar), cold baths (0–10°C), and fume hoods due to its corrosive and moisture-sensitive nature .
  • Solvent Management : Chloroform and DMF require proper ventilation and waste disposal .

Advanced Research Questions

Q. How can the yield of the Vilsmeier-Haack step be optimized?

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